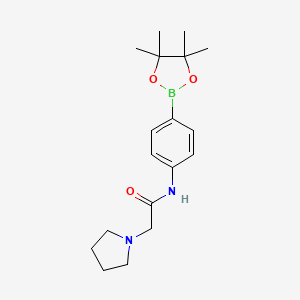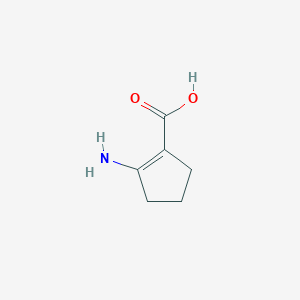
3-Chloro-4-(trifluoromethoxy)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a chemical compound with the CAS Number: 1017779-77-9 . It has a molecular weight of 254.59 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for “3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is 1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Chloro-4-(trifluoromethoxy)phenylacetic acid” is a solid compound . It is stored at ambient temperature .科学的研究の応用
Synthesis of PPARγ/δ Dual Agonists
3-Chloro-4-(trifluoromethoxy)phenylacetic acid: is used as an intermediate in the synthesis of PPARγ/δ dual agonists . These agonists are significant in the study of metabolic disorders, including diabetes and obesity. The compound’s role in facilitating solid-phase parallel synthesis allows for the efficient production of these therapeutically relevant molecules.
Development of A2B Adenosine Receptor Antagonists
The compound serves as a precursor in preparing heterocyclic xanthine derivatives, which act as highly potent and selective human A2B adenosine receptor antagonists . These antagonists have potential applications in treating conditions like asthma, myocardial ischemia, and other inflammatory diseases.
Steroid Sulfatase Inhibition
In the field of cancer research, particularly breast cancer, 3-Chloro-4-(trifluoromethoxy)phenylacetic acid is utilized in the development of new compounds that inhibit steroid sulfatase . These inhibitors are crucial as they can potentially reduce the levels of circulating estrogens, which are a known risk factor for breast cancer.
Trifluoromethoxylation Reagents
The trifluoromethoxy group is a novel moiety with unique features, making it valuable in various fields. The compound is involved in the creation of innovative reagents that facilitate trifluoromethoxylation reactions, making CF3O-containing compounds more accessible .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
2-[3-chloro-4-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYLIFIHZIRCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Cl)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(trifluoromethoxy)phenylacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



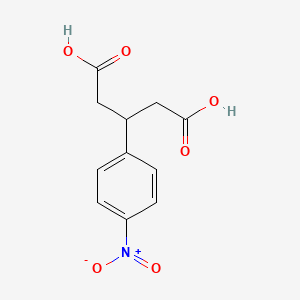
![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
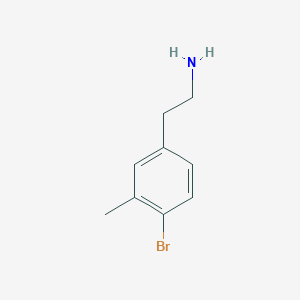
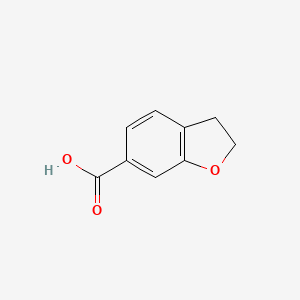
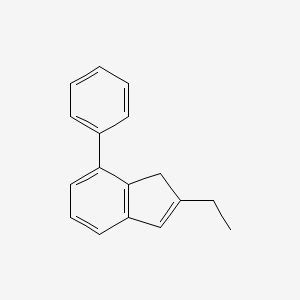
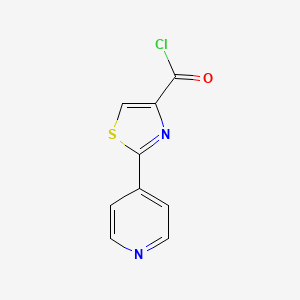
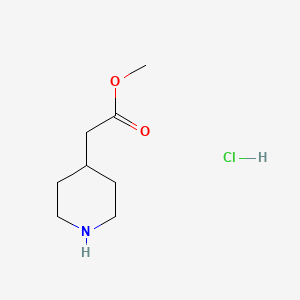

![4-Spiro-[1-thiophthalane] piperidine hydrochloride](/img/structure/B1319507.png)
